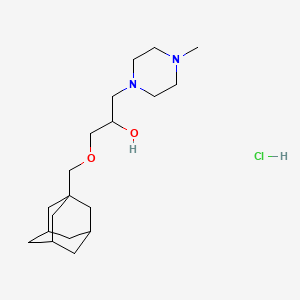
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate, also known as isobornyl acetate, is an organic compound with a bicyclic structure. It is commonly used in the fragrance and flavor industry due to its pleasant, camphor-like aroma. This compound is a derivative of borneol and is often found in essential oils of various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate can be synthesized through the esterification of isoborneol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to reflux to ensure complete conversion of isoborneol to isobornyl acetate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where isoborneol and acetic acid are combined with an acid catalyst. The mixture is heated and stirred to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to obtain high-purity isobornyl acetate.
Chemical Reactions Analysis
Types of Reactions
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoborneol or camphor.
Reduction: Reduction of the acetate group can yield isoborneol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the acetate group.
Major Products Formed
Oxidation: Isoborneol, camphor.
Reduction: Isoborneol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industry to impart a pleasant aroma to products.
Mechanism of Action
The mechanism of action of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may exert its effects through interactions with cellular membranes and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isoborneol: A precursor to isobornyl acetate with similar structural features.
Camphor: Another bicyclic compound with a similar aroma but different functional groups.
Bornyl acetate: A stereoisomer of isobornyl acetate with similar properties.
Uniqueness
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and aroma characteristics compared to its similar compounds. Its widespread use in the fragrance and flavor industry highlights its importance and versatility.
Properties
CAS No. |
22497-09-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl acetate |
InChI |
InChI=1S/C12H18O2/c1-8(13)14-12(2,3)11-7-9-4-5-10(11)6-9/h4-5,9-11H,6-7H2,1-3H3 |
InChI Key |
ZFKZNKMNPKUCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


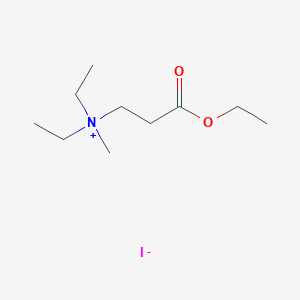

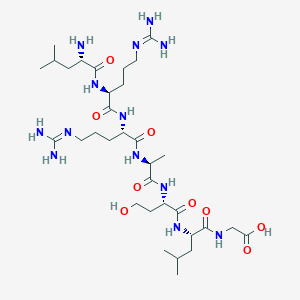
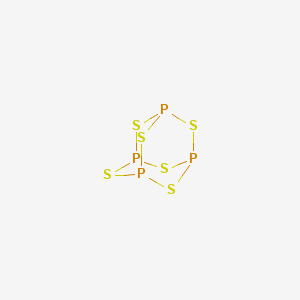

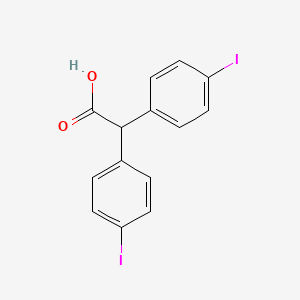
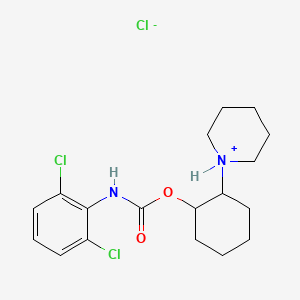
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
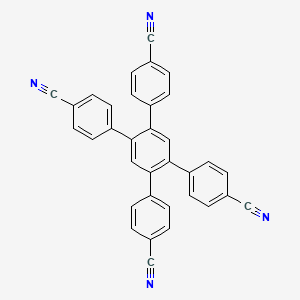
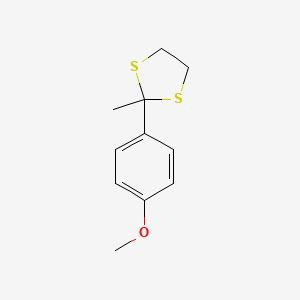
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
